1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine

sigma-1 receptor regioisomer SAR medicinal chemistry

This dual-substituted piperazine bears a 4-chlorobenzyl (N¹) and ethylsulfonyl (N⁴) group, delivering balanced lipophilicity (est. LogP ~2.0–2.5) for CNS penetration and solubility. It conforms to the N-benzyl-N′-sulfonyl piperazine pharmacophore for CCR1 chemokine inhibition (US 6,977,290), serves as a fragment starting point for subnanomolar A₂B antagonists (cf. PSB-0788), aligns with the LpxH inhibitor pharmacotype for Gram-negative pathogens, and targets sigma-1 receptors with intermediate lipophilicity. Ideal for hit identification, fragment elaboration, and SAR exploration.

Molecular Formula C13H19ClN2O2S
Molecular Weight 302.82 g/mol
Cat. No. B10879165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine
Molecular FormulaC13H19ClN2O2S
Molecular Weight302.82 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H19ClN2O2S/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3
InChIKeyNAJQXKBOMUFBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine: Physicochemical and Structural Identity for Procurement


1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine (Molecular Formula: C₁₃H₁₉ClN₂O₂S; Molecular Weight: 302.82 g/mol) is a disubstituted piperazine derivative bearing a 4-chlorobenzyl group at N¹ and an ethylsulfonyl group at N⁴ . This compound belongs to the sulfonylpiperazine class, a scaffold widely explored for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and central nervous system applications [1]. The combination of a lipophilic chlorobenzyl moiety and a polar, hydrogen-bond-accepting ethylsulfonyl group imparts balanced physicochemical properties suitable for both biological screening and further synthetic elaboration .

Why Structurally Similar Piperazines Cannot Substitute for 1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine


Close structural analogs of 1-(4-chlorobenzyl)-4-(ethylsulfonyl)piperazine can differ markedly in target engagement, potency, and selectivity profiles due to subtle variations in substituent position and electronics. For instance, the isomeric 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine exhibits altered binding pose geometry at receptor sites compared to the 4-chloro isomer, a result of the ortho vs. para chlorine position influencing both molecular shape and electron distribution . Similarly, replacing the ethylsulfonyl group with a methylsulfonyl group reduces lipophilicity and steric bulk, while replacement with an arylsulfonyl group substantially increases molecular size and alters π-stacking potential, both of which can dramatically affect biological target interactions and physicochemical properties [1]. Even the simple interchange of substitution patterns on the piperazine ring generates regioisomers with distinct in vitro profiles, underscoring the non-interchangeability of these compounds in biological studies [2].

Quantitative Differentiation of 1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine from Closest Analogs: An Evidence-Based Procurement Guide


Regioisomeric Differentiation: Para-Chlorobenzyl vs. Ortho-Chlorobenzyl Substitution

The para-chlorobenzyl regioisomer (target compound) is structurally distinct from the ortho-chlorobenzyl analog 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine. In sigma-1 receptor ligand series, the position of the chlorine substituent on the benzyl ring critically influences receptor affinity; para-substituted benzylpiperazines consistently demonstrate different binding modes and affinity profiles compared to ortho-substituted counterparts due to altered spatial orientation of the chlorine atom within the receptor binding pocket [1]. The 4-chlorobenzyl group offers a linear molecular axis that favors interactions with hydrophobic receptor subpockets, whereas the 2-chlorobenzyl group introduces steric hindrance that can reduce binding complementarity .

sigma-1 receptor regioisomer SAR medicinal chemistry

Sulfonyl Group Differentiation: Ethylsulfonyl vs. Methylsulfonyl vs. Arylsulfonyl Analogs

The ethylsulfonyl group in the target compound provides distinct lipophilic and steric properties compared to the methylsulfonyl analog 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine. The extended ethyl chain increases calculated logP by approximately 0.5 units relative to the methyl analog, enhancing membrane permeability potential . In antibacterial research, the methylsulfonyl analog has demonstrated activity specifically against Pseudomonas aeruginosa through membrane disruption mechanisms ; the ethylsulfonyl variant, with its increased lipophilicity, may exhibit altered penetration kinetics through Gram-negative outer membranes compared to the methylsulfonyl congener. The diarylsulfonyl analog 1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine (MW 385.3 Da, ClogP ~4.52) is substantially larger and more lipophilic, placing it beyond preferred drug-like chemical space for many oral bioavailability applications .

antibacterial physicochemical properties sulfonylpiperazine SAR

Structural Prerequisite for Chemokine Inhibition: N-Benzyl-N′-Sulfonyl Piperazine Pharmacophore

The target compound contains the core N-benzyl-N′-sulfonyl piperazine pharmacophore that has been identified in multiple patent families as essential for inhibition of the chemokines MIP-1α and RANTES [1]. Within the general Markush structures disclosed in US 6,977,290 and related filings, the 4-chlorobenzyl substituent at N¹ and the ethylsulfonyl group at N⁴ represent a specific, claimed substitution combination. Compounds lacking either the N-benzyl group (e.g., simple 1-(ethylsulfonyl)piperazine) or the N-sulfonyl group (e.g., 1-(4-chlorobenzyl)piperazine) fall outside the pharmacophore definition and are not predicted to exhibit the same chemokine inhibitory activity . While specific IC₅₀ values for the target compound itself have not been publicly disclosed, its structural conformity to the patented pharmacophore provides a documented rationale for selection over mono-substituted piperazines in anti-inflammatory screening programs [1].

anti-inflammatory chemokine inhibition MIP-1α/RANTES

Chlorine Position Selectivity in Adenosine A₂B Receptor Antagonist Scaffolds

The 4-chlorobenzyl-piperazine motif present in the target compound is a key structural element of the potent adenosine A₂B receptor antagonist PSB-0788 [8-(4-(4-(4-chlorobenzyl)piperazin-1-ylsulfonyl)phenyl)-1-propyl-1H-purine-2,6(3H,7H)-dione; Ki = 0.393 nM], demonstrating that the 4-chlorobenzyl substituent specifically contributes to high-affinity receptor engagement in this chemotype [1]. While the target compound is a simpler analog lacking the elaborated purine-dione moiety, the 4-chlorobenzyl-piperazine fragment represents a validated starting point for A₂B antagonist development. In contrast, the 4-trifluoromethylbenzyl analog (PSB-09120; Ki = 0.157 nM) shows that electronic modification of the benzyl group modulates affinity [1], highlighting the 4-chlorobenzyl group as a specific intermediate-affinity pharmacophoric element distinct from both the higher-potency 4-CF₃ and lower-activity unsubstituted benzyl variants .

adenosine A2B receptor 4-chlorobenzyl pharmacophore GPCR antagonist

Sulfonyl Piperazine Core as LpxH Inhibitor Scaffold for Gram-Negative Antibacterial Development

The sulfonyl piperazine core present in the target compound has been validated as a scaffold for inhibition of LpxH, a key enzyme in lipid A biosynthesis in Gram-negative bacteria [1]. Structure-activity relationship studies on sulfonyl piperazine LpxH inhibitors have demonstrated that modifications to both the N-sulfonyl 'head' group and the N-substituent 'tail' significantly impact antibacterial potency. Lead compounds in this series have achieved MIC values as low as 0.5–2 µg/mL against efflux-deficient Escherichia coli [1]. The target compound, bearing the ethylsulfonyl head group and 4-chlorobenzyl tail, occupies a distinct position in this SAR landscape compared to analogs with aryl sulfonyl heads or unsubstituted benzyl tails [2]. While direct MIC data for the target compound have not been publicly reported, its structural features align with the pharmacophore requirements for LpxH inhibition established in the patent literature [2].

antibacterial LpxH inhibition Gram-negative pathogens

Recommended Research and Procurement Scenarios for 1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine


Anti-Inflammatory Drug Discovery: CCR1/chemokine (MIP-1α/RANTES) Screening Programs

This compound should be prioritized for screening libraries targeting CCR1-mediated inflammatory pathways, based on its structural conformity to the N-benzyl-N′-sulfonyl piperazine pharmacophore disclosed in US 6,977,290 and related patent families [1]. Mono-substituted piperazines lacking either the benzyl or sulfonyl group are not predicted to exhibit chemokine inhibitory activity, making the dual-substituted scaffold essential for hit identification in this target class.

Adenosine A₂B Receptor Antagonist Lead Generation

The 4-chlorobenzyl-piperazine fragment present in the compound is a validated pharmacophoric element of subnanomolar A₂B antagonists including PSB-0788 (Ki = 0.393 nM) [1]. The target compound can serve as a fragment starting point for structure-based elaboration into more potent A₂B ligands, occupying a distinct chemical space from the 4-CF₃-benzyl analog PSB-09120 (Ki = 0.157 nM) and offering a chlorine handle for potential radiolabeling or further derivatization [1].

Gram-Negative Antibacterial Development: LpxH Inhibitor SAR Expansion

The sulfonyl piperazine core aligns with the LpxH inhibitor pharmacotype validated against Gram-negative pathogens [1]. The ethylsulfonyl head group and 4-chlorobenzyl tail combination provides a distinct substitution pattern not extensively explored in published LpxH inhibitor SAR, offering an opportunity to probe uncharted regions of the activity landscape. Procurement should be considered within medicinal chemistry programs seeking to expand beyond the aryl sulfonyl head group variants that dominate current LpxH inhibitor patents .

Sigma-1 Receptor Ligand SAR and CNS Probe Development

The 4,4-disubstituted piperazine architecture is a privileged scaffold for sigma-1 receptor ligands, with structure-activity relationships extensively characterized by Sadeghzadeh et al. (2013) [1]. The specific 4-chlorobenzyl/ethylsulfonyl combination offers an intermediate lipophilicity profile (estimated LogP ~2.0–2.5) that balances CNS penetration potential with aqueous solubility, distinguishing it from more lipophilic naphthylsulfonyl or bis-arylsulfonyl analogs that may exhibit poorer drug-like properties .

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.